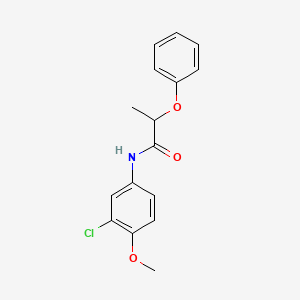![molecular formula C16H13ClF3NO2 B3931047 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide](/img/structure/B3931047.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide
Übersicht
Beschreibung
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and a phenoxypropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-phenoxypropanoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the phenoxypropanamide moiety can interact with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide
- 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and phenoxypropanamide groups can result in enhanced pharmacokinetic properties and target specificity compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10(23-12-5-3-2-4-6-12)15(22)21-11-7-8-14(17)13(9-11)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIVIXFZHCMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(allyloxy)-3-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3930973.png)
![2-[[2-Benzamido-3-(4-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B3930976.png)

![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B3930987.png)
![3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3931001.png)




![N-[3-(dimethylamino)-2-methylpropyl]-2-(4-nitrophenyl)acetamide](/img/structure/B3931026.png)
![2-[(2-Benzamido-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B3931034.png)
![2-oxo-3-(2-pyridin-2-ylethyl)-1-(2-pyrrolidin-1-ylethyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3931054.png)

